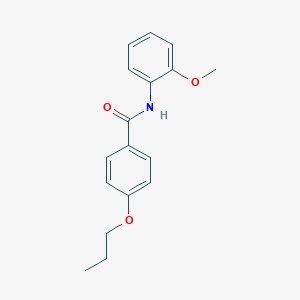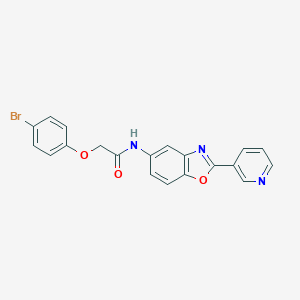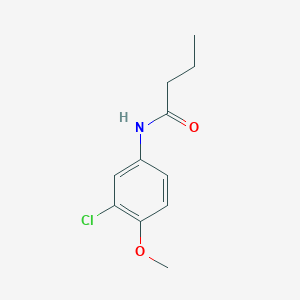![molecular formula C21H25NO2 B245147 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol](/img/structure/B245147.png)
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol, also known as EHDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EHDP is a derivative of diphenylacetylene and has a unique structure that makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. It has also been shown to inhibit the activity of osteoclasts by blocking the receptor activator of nuclear factor-kappa B ligand (RANKL) signaling pathway.
Biochemical and Physiological Effects:
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has also been shown to inhibit the activity of osteoclasts, which are responsible for bone resorption. This makes 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol a potential candidate for the treatment of osteoporosis.
実験室実験の利点と制限
One advantage of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol is that it is a relatively simple compound to synthesize, making it easily accessible for laboratory experiments. Additionally, 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been extensively studied for its potential applications in medicinal chemistry, which means there is a wealth of scientific literature available on its properties and effects. However, one limitation of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
将来の方向性
There are several future directions for research on 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol. One area of interest is the development of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol analogues with improved potency and selectivity for specific enzymes and receptors. Another area of interest is the investigation of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol's potential as a treatment for other diseases, such as inflammatory disorders and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol and its effects on the body.
合成法
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of diphenylacetylene with ethyl chloroacetate, followed by the reduction of the resulting product with lithium aluminum hydride. The final step involves the reaction of the intermediate product with 2-aminoethanol to yield 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol.
科学的研究の応用
5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer properties by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 5-[Ethyl(2-hydroxyethyl)amino]-1,1-diphenyl-3-pentyn-1-ol has also been investigated for its potential use in the treatment of osteoporosis, as it has been shown to inhibit the activity of osteoclasts, which are responsible for bone resorption.
特性
分子式 |
C21H25NO2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
5-[ethyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol |
InChI |
InChI=1S/C21H25NO2/c1-2-22(17-18-23)16-10-9-15-21(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,23-24H,2,15-18H2,1H3 |
InChIキー |
JKSHYQKBPYTQKP-UHFFFAOYSA-N |
SMILES |
CCN(CCO)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
正規SMILES |
CCN(CCO)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B245068.png)


![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)

![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-[4-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B245085.png)
![N-[4-(butyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B245086.png)